N-[(4-chlorophenyl)methyl]-3-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZBUVENZBGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361994 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6185-10-0 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of N 4 Chlorophenyl Methyl 3 Iodobenzamide and Analogues
X-ray Crystallography Studies
X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing precise information about bond lengths, bond angles, and intermolecular interactions that govern the crystal lattice. While a specific crystal structure for N-[(4-chlorophenyl)methyl]-3-iodobenzamide is not publicly available, analysis of closely related analogues allows for a comprehensive understanding of its likely structural motifs.
Crystal Packing and Supramolecular Interactions
The crystal packing of benzamide (B126) derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions, leading to the formation of specific supramolecular synthons. In benzamides, the amide-amide homosynthon, forming a centrosymmetric dimer via N–H···O hydrogen bonds, is a common and robust structural motif. mdpi.com These dimers can then arrange into stacks or layers, influenced by other interactions such as π–π stacking and C–H···O or C–H···π bonds. researchgate.netrsc.org
Hydrogen Bonding Network Analysis
Hydrogen bonds are the cornerstone of the supramolecular assembly in most benzamide crystal structures. The primary hydrogen bond donor is the amide N–H group, and the primary acceptor is the carbonyl oxygen atom. This interaction typically leads to the formation of one-dimensional chains or centrosymmetric dimers. nih.govmdpi.com
In a study of N-benzyl-2-hydroxy-benzamide, N–H···O hydrogen bonds link symmetry-related molecules into one-dimensional chains. nih.gov These chains are further interconnected by C–H···O hydrogen bonds, forming a sheet-like structure. nih.gov The presence of other functional groups can lead to more complex hydrogen-bonding networks. For example, in hydrated crystal structures of related compounds, water molecules can act as bridges, connecting different amide molecules through O–H···O and N–H···O interactions. dcu.ie For this compound, it is expected that the N–H group will form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of either chains or dimers as the primary supramolecular motif.
| Compound Analogue | Hydrogen Bond Type | Interaction Motif | Reference |
| N-Benzyl-2-hydroxy-benzamide | N–H···O, C–H···O | 1D chains forming sheets | nih.gov |
| N-(Chlorophenyl)pyridinecarboxamides | N–H···Npyridine, N–H···O | Aggregates, 2D sheets | dcu.ie |
| Benzamide Derivatives | N–H···O | Centrosymmetric dimers | mdpi.com |
Dihedral Angle Determination and Molecular Conformation
In N-benzyl-2-hydroxy-benzamide, the dihedral angle between the mean planes of the benzyl (B1604629) and the 2-hydroxybenzamide units is 68.81(7)°. nih.gov For a series of N-(chlorophenyl)benzamides, the dihedral angle between the two aromatic rings varies depending on the substitution pattern. For example, in N-(4-chlorophenyl)benzamide, the amide group forms a dihedral angle of 29.95(9)° with the benzoyl ring, while the two benzene (B151609) rings have a dihedral angle of 60.76(3)° between them. researchgate.net The conformation of the benzyl group relative to the rest of the molecule is also a key feature. Studies on benzylamine (B48309) and its derivatives suggest that the Caryl–Cα–N torsion angle is typically near 90°. colostate.edu
| Compound Analogue | Dihedral Angle | Value (°) | Reference |
| N-Benzyl-2-hydroxy-benzamide | Benzyl plane vs. Benzamide plane | 68.81(7) | nih.gov |
| N-(4-Chlorophenyl)benzamide | Amide plane vs. Benzoyl ring | 29.95(9) | researchgate.net |
| N-(4-Chlorophenyl)benzamide | Benzoyl ring vs. Aniline ring | 60.76(3) | researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the structure of molecules in solution and for confirming their identity and purity. NMR and IR spectroscopy provide complementary information about the connectivity and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. The 1H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the 13C NMR spectrum provides similar information for carbon atoms.
For this compound, the 1H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) bridge. The protons on the 3-iodobenzoyl ring would appear as a complex multiplet pattern in the aromatic region. The protons on the 4-chlorobenzyl ring would likely appear as two doublets, characteristic of a para-substituted benzene ring. The methylene protons (–CH2–) would typically appear as a doublet coupled to the N–H proton, and the amide proton (–NH–) would appear as a triplet.
The 13C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) would appear at a characteristic downfield shift (around 165-170 ppm). The carbons of the aromatic rings would appear in the range of 110-140 ppm, with the carbon attached to the iodine atom showing a characteristic upfield shift due to the heavy atom effect. The methylene carbon would appear further upfield. The presence of rotational isomers around the amide bond can sometimes lead to the doubling of some NMR signals. scielo.br
Table of Predicted 1H NMR Chemical Shifts for Analogous Structures:
| Proton Type | Analogous Compound | Chemical Shift (δ, ppm) | Reference |
| Aromatic H | 4-Chlorobenzophenone | 7.44-7.79 | rsc.org |
| Aromatic H | 3-Chlorobenzamide | 7.52-8.16 | chemicalbook.com |
| Methylene H (–CH2–) | S-benzyl benzothioate | 4.32 | rsc.org |
Table of Predicted 13C NMR Chemical Shifts for Analogous Structures:
| Carbon Type | Analogous Compound | Chemical Shift (δ, ppm) | Reference |
| Carbonyl C=O | N-(4-chlorophenyl)-N-methylbenzamide | ~170 | spectrabase.com |
| Aromatic C | 4-Chlorobenzophenone | 128.4-138.9 | rsc.org |
| Aromatic C-Cl | 4-Chlorobenzophenone | ~137 | rsc.org |
| Aromatic C-I | (Predicted) | ~90-100 | - |
| Methylene C (–CH2–) | S-benzyl benzothioate | 32.36 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the N–H stretching vibration, typically appearing as a sharp peak in the range of 3300-3500 cm-1. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong absorption between 1630 and 1680 cm-1. The N–H bending vibration (Amide II band) usually appears around 1510-1570 cm-1.
Other significant absorptions would include the C–H stretching vibrations of the aromatic rings and the methylene group (around 3000-3100 cm-1 and 2850-2960 cm-1, respectively), and the C=C stretching vibrations of the aromatic rings in the 1400-1600 cm-1 region. The C–Cl and C–I stretching vibrations would be found in the fingerprint region at lower wavenumbers.
Table of Characteristic IR Absorption Frequencies for Benzamides:
| Vibrational Mode | Functional Group | Typical Frequency Range (cm-1) | Reference |
| N–H Stretch | Amide | 3300 - 3500 | researchgate.net |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | researchgate.net |
| N–H Bend (Amide II) | Amide | 1510 - 1570 | researchgate.net |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | nist.gov |
| Aromatic C–H Stretch | Benzene Ring | 3000 - 3100 | nist.gov |
High-Resolution Mass Spectrometry (HRMS)
No published HRMS data for this compound could be located. This technique would be crucial for confirming the elemental composition and exact mass of the compound.
Computational Chemistry Approaches to Structural Analysis
Density Functional Theory (DFT) Calculations for Geometry Optimization
There are no available studies that have performed DFT calculations to determine the optimized geometry and thermodynamic parameters of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, have not been calculated and reported for this compound. This analysis would provide insights into its chemical reactivity and electronic properties.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal lattice, has not been published for this compound.
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Methyl 3 Iodobenzamide Derivatives
Influence of Substituent Effects on Biological Activity
The biological activity of N-benzylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the benzyl (B1604629) and benzamide (B126) rings. In related series of compounds, the introduction of halogen atoms, such as chlorine and iodine, can modulate activity through a combination of electronic and steric effects.
For instance, in a series of N-benzyl benzamides investigated as cholesteryl ester transfer protein (CETP) inhibitors, the presence and position of various substituents were critical for activity. One of the more potent compounds in a studied series, with an IC50 value of 1.3 µM, highlights the importance of the substitution pattern for achieving significant biological inhibition. nih.gov Similarly, studies on 4-methylbenzamide (B193301) derivatives as potential protein kinase inhibitors have shown that specific substitutions are crucial for anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines like K562 and HL-60. nih.gov
The 4-chloro substituent on the phenylmethyl moiety of the title compound is an electron-withdrawing group, which can influence the electronic environment of the benzyl ring and its interactions with a biological target. The 3-iodo substituent on the benzamide ring is also electron-withdrawing and introduces significant steric bulk, which can affect the molecule's conformation and binding orientation within a receptor pocket.
Positional Isomerism and its Impact on Molecular Interactions
The specific placement of the chloro and iodo substituents at the 4- and 3-positions, respectively, is expected to be a critical determinant of the molecule's biological activity. Altering the position of these halogens to other locations on the phenyl rings would likely result in significant changes in molecular interactions with a biological target.
Conformational Flexibility and Receptor Binding Affinity
The N-[(4-chlorophenyl)methyl]-3-iodobenzamide molecule possesses a degree of conformational flexibility around the amide bond and the methylene (B1212753) bridge. This flexibility allows the molecule to adopt various spatial arrangements, and the preferred conformation for binding to a specific receptor will be crucial for its activity.
The bulky 3-iodo substituent on the benzamide ring can impose steric constraints, potentially favoring a particular torsional angle between the benzamide and the N-benzyl group. This preferred conformation might be the key to fitting into a specific binding pocket. The affinity of the molecule for its receptor is a direct consequence of the sum of all intermolecular forces, including those influenced by the specific positioning of the halogen substituents.
Design Principles for Modulating Specific Biological Responses
Based on the general principles of medicinal chemistry and the SAR of related compounds, several design strategies could be employed to modulate the biological responses of this compound derivatives:
Halogen Substitution: Exploring other halogens (e.g., fluorine, bromine) at the 4-position of the benzyl ring or the 3-position of the benzamide ring could fine-tune the electronic and steric properties of the molecule.
Positional Isomerism: Synthesizing and testing isomers with the chloro and iodo groups at different positions would provide valuable information on the spatial requirements of the binding site.
Introduction of Other Functional Groups: Replacing the halogen atoms with other functional groups, such as methyl, methoxy (B1213986), or trifluoromethyl groups, could probe for additional favorable interactions within the target binding site.
Scaffold Hopping: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to novel derivatives with improved potency, selectivity, or pharmacokinetic properties.
Interactive Data Table of Related N-Benzylbenzamide Derivatives and their Biological Activities:
| Compound ID | Scaffold | Substituents | Biological Target | Activity (IC50) |
| 8j nih.gov | N-Benzylbenzamide | [Data not publicly available] | CETP | 1.3 µM |
| 7 nih.gov | 4-Methylbenzamide | 2,6-dichloro-9H-purine | K562 cell line | 2.27 µM |
| 10 nih.gov | 4-Methylbenzamide | 2,6-dichloro-9H-purine | HL-60 cell line | 1.52 µM |
| 3o mdpi.com | N'-Benzylidene-benzohydrazide | 3-Fluoro | MAO-A | 1.54 µM |
| 3s mdpi.com | N'-Benzylidene-benzohydrazide | 3-Nitro | MAO-B | 3.64 µM |
| 3e mdpi.com | N'-Benzylidene-benzohydrazide | 4-Hydroxy | BACE-1 | 8.63 µM |
| 3f mdpi.com | N'-Benzylidene-benzohydrazide | 3,4-Dihydroxy | BACE-1 | 9.92 µM |
| 3n mdpi.com | N'-Benzylidene-benzohydrazide | 3-Chloro | BACE-1 | 8.47 µM |
Future Research Directions and Translational Perspectives Within Chemical Biology
Development of Novel Chemical Probes for Biological Systems
The unique structural motifs of N-[(4-chlorophenyl)methyl]-3-iodobenzamide, specifically the presence of iodine and chlorine atoms, make it an intriguing candidate for the development of novel chemical probes for imaging and diagnostics. Halogenated benzamides have demonstrated considerable utility as scaffolds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents.
Research has shown that iodinated benzamides possess a notable affinity for melanin (B1238610), a pigment overexpressed in melanoma cells. nih.gov This has led to the development of radioiodinated benzamides as potential agents for the detection of melanoma and its metastases. nih.gov For instance, [¹²⁵I]-labeled N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) has been used as a reference compound in biodistribution studies in melanoma-bearing mice. nih.gov Similarly, chlorinated benzamide (B126) derivatives have been successfully labeled with Gallium-68 to create novel PET imaging probes for melanoma detection. gnu.ac.kr These probes have shown high uptake in melanin-expressing cells and have been effective in imaging melanoma xenografts. gnu.ac.kr
Future research on this compound could therefore focus on its radioiodinated or radiolabeled counterparts as probes for melanoma imaging. The presence of both iodine and chlorine offers opportunities for differential radiolabeling strategies.
Furthermore, halogenated benzamide derivatives have been investigated as potential radioligands for the non-invasive quantification of D2-like dopamine (B1211576) receptors. nih.gov A study of various halogenated benzamides revealed that specific iodinated compounds exhibited high affinity for the D2 receptor, suggesting their potential for in vivo imaging with SPECT. nih.gov This opens another avenue for research, where derivatives of this compound could be explored as probes for neurological imaging.
Interactive Table: Examples of Halogenated Benzamides as Imaging Probes
| Compound/Derivative Type | Imaging Modality | Target/Application | Key Findings |
|---|---|---|---|
| Radioiodinated Benzamides | SPECT | Melanoma Detection | Shows affinity for melanin, enabling visualization of melanoma and its metastases. nih.gov |
| 68Ga-labeled Chlorinated Benzamides | PET | Melanoma Detection | Successfully chelated Ga-68 and specifically imaged melanoma with melanin overexpression. gnu.ac.kr |
Exploration of New Molecular Targets
The N-benzylbenzamide scaffold, central to this compound, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This suggests that the compound could have a range of currently unexplored biological activities.
One promising area of investigation is its potential as a modulator of metabolic disease targets. N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net Simultaneous modulation of these two targets has been shown to improve conditions such as diabetes and hypertension. acs.org Structure-activity relationship studies have led to the development of submicromolar modulators with good pharmacokinetic profiles, qualifying them as tool compounds for animal models of metabolic syndrome. acs.orgresearchgate.net
Another significant area for exploration is in oncology. A series of novel N-benzylbenzamide derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. worktribe.comnih.gov One such compound exhibited significant antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site of tubulin and possesses anti-vascular activity. worktribe.comnih.gov This line of research suggests that this compound and its analogues could be investigated as novel anti-cancer agents.
The identification of new molecular targets for this class of compounds can be accelerated through modern chemical biology approaches. These include phenotypic screening to identify a desired biological response, followed by target deconvolution using techniques such as affinity-based protein profiling and genetic screens. nih.govwesleyan.edu
Interactive Table: Potential Molecular Targets for N-Benzylbenzamide Scaffolds
| Target Class | Therapeutic Area | Example Activity of Related Compounds | Potential for this compound |
|---|---|---|---|
| sEH/PPARγ | Metabolic Syndrome | Dual modulation improves diabetic and hypertensive conditions. acs.orgresearchgate.net | Investigation as a potential treatment for metabolic disorders. |
| Tubulin | Oncology | Inhibition of polymerization leads to potent antitumor and anti-vascular effects. worktribe.comnih.gov | Exploration as a novel anticancer agent. |
Advancements in Synthetic Methodologies for Complex Benzamide Scaffolds
The synthesis of structurally diverse and complex benzamide derivatives is crucial for exploring their full potential in chemical biology and drug discovery. Traditional methods for amide bond formation often require harsh conditions, which can be incompatible with sensitive functional groups. Recent advancements in synthetic organic chemistry offer milder and more efficient routes to complex benzamide scaffolds like this compound.
One of the most significant advancements is the use of photoredox catalysis . acs.orgyoutube.com This technique utilizes visible light to drive chemical reactions under mild conditions. nih.govacs.org For instance, a dual photoredox/nickel catalytic system has been developed for the divergent C(sp²)–C(sp²) and C(sp²)–N bond formations between aryl halides and formamide (B127407). acs.org This method allows for the selective synthesis of either unprotected benzamides or N-arylformamides from the same starting materials, simply by choosing the appropriate photocatalyst and base. acs.org Such a strategy offers high chemoselectivity and functional group tolerance, making it a versatile platform for drug discovery. acs.org
Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the synthesis of benzamides. rsc.orgnih.gov Methods have been developed for the synthesis of primary benzamides from aryl bromides via a one-pot cyanation and hydration sequence. rsc.org Furthermore, palladium-catalyzed carbonylative synthesis using paraformaldehyde as a carbon monoxide source provides an efficient route to benzoxazinones from N-(o-bromoaryl)amides. nih.gov These methodologies could be adapted for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a library of derivatives for biological screening.
The development of modular approaches, such as the nickel-catalyzed C-H arylation/alkylation of aldehydes followed by a Wittig reaction, provides access to complex unsaturated ketones that can serve as key intermediates for bioactive molecules. acs.org These advanced synthetic methods will be instrumental in creating novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Interactive Table: Modern Synthetic Methodologies for Benzamide Scaffolds
| Methodology | Key Features | Potential Application for this compound |
|---|---|---|
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, high chemoselectivity, switchable C-C or C-N bond formation. acs.org | Synthesis of diverse analogues by varying the aryl halide and formamide precursors. |
| Palladium-Catalyzed Cyanation/Hydration | One-pot synthesis of primary benzamides from aryl bromides. rsc.org | A potential route for synthesizing the core benzamide structure. |
| Palladium-Catalyzed Carbonylative Synthesis | Use of a stable CO source (paraformaldehyde) for heterocycle synthesis. nih.gov | Derivatization of the benzamide core to create more complex, rigid scaffolds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[(4-chlorophenyl)methyl]-3-iodobenzamide, and how can purity be ensured?
- Methodology :
- Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the carboxylic acid and amine precursors .
- Purify the product via column chromatography or recrystallization, followed by characterization using IR spectroscopy (to confirm amide C=O and N-H stretches), ¹H-NMR (to verify aromatic and methylene proton environments), and elemental analysis (to validate stoichiometry) .
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane mixtures) for separation .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, aromatic C-I stretches at ~500–600 cm⁻¹) .
- ¹H-NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and the methylene group (δ ~4.5 ppm) adjacent to the chlorophenyl moiety .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodology :
- Perform solubility screening in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis.
- For aqueous solubility, adjust pH (e.g., pH 5–7 buffers) and use co-solvents (e.g., PEG-400) while monitoring stability via HPLC .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for bioimaging or binding studies?
- Methodology :
- Conduct spectrofluorometric studies at varying pH (optimal intensity at pH 5) and temperatures (25°C for stability). Use λex = 340 nm and λem = 380 nm for excitation/emission profiling .
- Explore solvent effects (e.g., acetonitrile vs. aqueous buffers) and quantify fluorescence intensity with a binding constant (Kb) calculation using the Benesi-Hildebrand method .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., variable IC50 values)?
- Methodology :
- Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).
- Verify compound purity (>95% via HPLC) and confirm structural integrity with 2D NMR (COSY, HSQC) to rule out degradation .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes, receptors) using crystal structures from the PDB .
- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
- Develop QSAR models to correlate structural features (e.g., iodine position, chlorophenyl substitution) with bioactivity .
Q. What synthetic strategies improve selectivity for biological targets while minimizing off-target effects?
- Methodology :
- Design derivatives with targeted substitutions (e.g., replacing iodine with bromine for reduced steric hindrance) and screen using high-throughput virtual libraries .
- Employ protecting groups (e.g., Fmoc for amines) during synthesis to prevent unwanted side reactions .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodology :
- Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions via response surface modeling .
- Monitor reaction kinetics with in-situ FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
